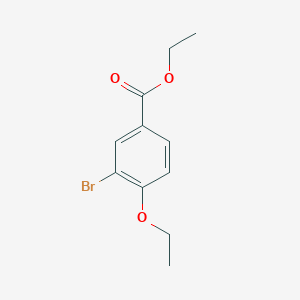

Ethyl 3-bromo-4-ethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-bromo-4-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-ethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-ethoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-bromo-4-ethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to the corresponding ethyl 4-ethoxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed:

Nucleophilic Substitution: Formation of ethyl 3-azido-4-ethoxybenzoate or ethyl 3-thiocyanato-4-ethoxybenzoate.

Reduction: Formation of ethyl 4-ethoxybenzoate.

Oxidation: Formation of 3-bromo-4-ethoxybenzoic acid.

Applications De Recherche Scientifique

Ethyl 3-bromo-4-ethoxybenzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of ethyl 3-bromo-4-ethoxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. In receptor studies, it may bind to receptor sites, modulating their activity and influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Ethyl 3-bromo-4-ethoxybenzoate can be compared with other similar compounds, such as:

Ethyl 4-bromo-3-ethoxybenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Ethyl 3-chloro-4-ethoxybenzoate: Chlorine substitution instead of bromine, affecting its chemical properties and reactivity.

Ethyl 3-bromo-4-methoxybenzoate: Methoxy group instead of ethoxy, influencing its solubility and interaction with other molecules.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Activité Biologique

Ethyl 3-bromo-4-ethoxybenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the bromination of ethyl 4-ethoxybenzoate. The general reaction pathway includes:

- Bromination : Ethyl 4-ethoxybenzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 3-position.

- Purification : The product is then purified using standard techniques such as recrystallization or chromatography.

The molecular formula of this compound is C11H13BrO3 with a molecular weight of approximately 273.13 g/mol.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by evaluated the compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that the compound effectively inhibits bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In a controlled study, the compound was administered to animal models exhibiting inflammatory responses. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Local Anesthetic Activity : A study focused on the design and synthesis of benzoate compounds, including ethyl 3-bromo-4-ethoxybenzoate, found that certain derivatives exhibited local anesthetic properties comparable to established anesthetics like tetracaine. The evaluation included surface anesthesia tests where compounds demonstrated significant efficacy with minimal toxicity .

- Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of ethyl 3-bromo-4-ethoxybenzoate on cancer cell lines. The results indicated selective cytotoxicity against certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets, including enzymes and receptors involved in inflammation and microbial defense mechanisms. The presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and exert biological effects.

Propriétés

IUPAC Name |

ethyl 3-bromo-4-ethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDMAQNGIXRBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589250 |

Source

|

| Record name | Ethyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875846-59-6 |

Source

|

| Record name | Ethyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.